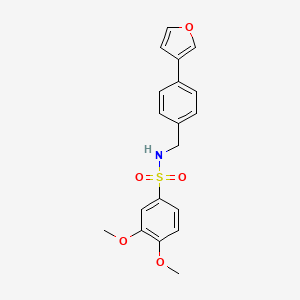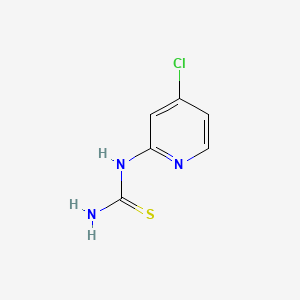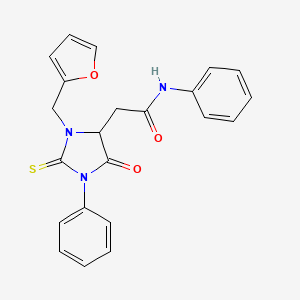![molecular formula C26H22FN3O2 B2721621 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-24-3](/img/structure/B2721621.png)
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and structural features. It has a pyrazolo[4,3-c]quinoline core, which is a type of nitrogen-containing heterocyclic compound . This core is substituted with various groups including a 3,4-dimethylphenyl group, a 4-fluorophenyl group, and two methoxy groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and structural features. For example, the pyrazolo[4,3-c]quinoline core might undergo reactions typical of other quinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and stability .
科学的研究の応用
Molecular Logic Switches and Photophysics
The study by Uchacz et al. (2016) explored the photophysical properties of amino derivatives of 1H-pyrazolo[3,4-b]quinolines, focusing on solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. These compounds, including derivatives similar to "1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline," exhibit potential as molecular logic switches due to their pH-dependent fluorescence, which can serve as a multilevel logic gate. This research highlights the application of such compounds in developing advanced molecular electronics and photonics (Uchacz et al., 2016).
Cytotoxic Activity
Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with pyrazolo[4,3-c]quinolines, for their cytotoxic activities against various cancer cell lines. Although the study does not directly involve "this compound," it suggests that structurally related compounds could have significant cytotoxic effects, making them potential candidates for anticancer drug development (Deady et al., 2003).
Photophysical Properties for Organic Electronics
Mu et al. (2010) focused on the reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation, which indicates their stability and efficiency as organic fluorescent materials. Such properties are crucial for applications in light-emitting devices, where stable and efficient fluorescence is required. This research underscores the potential of pyrazoloquinoline derivatives in the development of high-performance organic electronics and photonics (Mu et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-15-5-10-19(11-16(15)2)30-26-20-12-23(31-3)24(32-4)13-22(20)28-14-21(26)25(29-30)17-6-8-18(27)9-7-17/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTIHFFUZCIWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2721543.png)
![2-(4-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2721544.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721546.png)





![N-(6-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2721554.png)
![N-(4-chlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721555.png)

![2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2721560.png)
